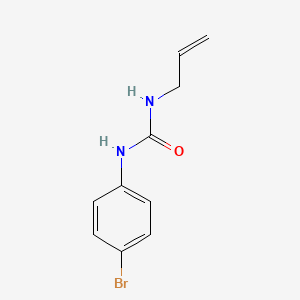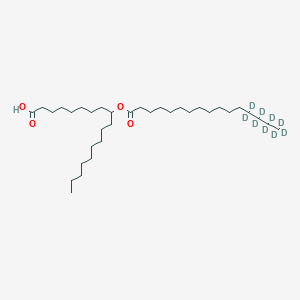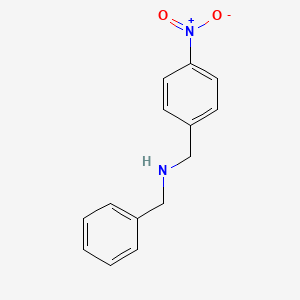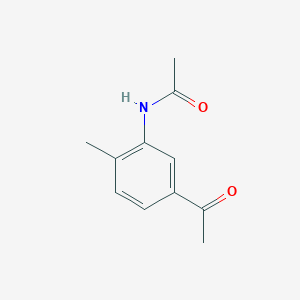
1-Allyl-3-(4-bromophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-Allyl-3-(4-bromophényl)urée est un composé organique de formule moléculaire C10H11BrN2O et de masse molaire 255,116 g/mol . Ce composé fait partie d'une classe de dérivés de l'urée, connus pour leurs applications diverses dans différents domaines de la science et de l'industrie.
Méthodes De Préparation
La synthèse de la 1-Allyl-3-(4-bromophényl)urée implique généralement la réaction de la 4-bromoaniline avec l'isocyanate d'allyle. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. Le schéma réactionnel général est le suivant :
[ \text{4-Bromoaniline} + \text{Isocyanate d'allyle} \rightarrow \text{1-Allyl-3-(4-bromophényl)urée} ]
La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le toluène, et le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées. Une fois la réaction terminée, le produit est purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie sur colonne .
Analyse Des Réactions Chimiques
La 1-Allyl-3-(4-bromophényl)urée peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome sur le cycle phényle peut être substitué par d'autres nucléophiles tels que des amines, des thiols ou des alcoolates. Les réactifs courants pour ces réactions comprennent l'hydrure de sodium (NaH) ou le carbonate de potassium (K2CO3) en présence d'un solvant approprié tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).
Réactions d'oxydation : Le groupe allyle peut être oxydé pour former un époxyde ou un aldéhyde. Les agents oxydants typiques comprennent l'acide m-chloroperoxybenzoïque (m-CPBA) pour l'époxydation ou le chlorochromate de pyridinium (PCC) pour l'oxydation en aldéhyde.
Réactions de réduction : Le groupe carbonyle dans la partie urée peut être réduit en amine en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
La 1-Allyl-3-(4-bromophényl)urée a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes. Sa réactivité en fait un élément de construction précieux pour le développement de nouveaux composés.
Biologie : Ce composé peut être utilisé dans l'étude de l'inhibition enzymatique et des interactions protéiques en raison de sa capacité à former des complexes stables avec les molécules biologiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent pharmaceutique, en particulier dans le développement de nouveaux médicaments possédant des propriétés antimicrobiennes ou anticancéreuses.
Mécanisme d'action
Le mécanisme d'action de la 1-Allyl-3-(4-bromophényl)urée implique son interaction avec des cibles moléculaires spécifiques. L'atome de brome et la partie urée jouent un rôle crucial dans son affinité de liaison et sa réactivité. Le composé peut former des liaisons hydrogène et d'autres interactions non covalentes avec les protéines et les enzymes, conduisant à l'inhibition ou à la modulation de leur activité. Les voies exactes et les cibles moléculaires dépendent de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
1-Allyl-3-(4-bromophenyl)urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new compounds.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Allyl-3-(4-bromophenyl)urea involves its interaction with specific molecular targets. The bromine atom and the urea moiety play crucial roles in its binding affinity and reactivity. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
La 1-Allyl-3-(4-bromophényl)urée peut être comparée à d'autres composés similaires tels que :
1-Allyl-3-(3-bromophényl)urée : Ce composé a l'atome de brome en position méta au lieu de la position para, ce qui peut affecter sa réactivité et ses propriétés de liaison.
1-(4-Bromophényl)-3-(2-chlorophényl)urée : La présence d'un atome de chlore supplémentaire introduit une complexité supplémentaire et un potentiel de réactions chimiques diverses.
1-(4-Bromophényl)-3-(2-méthoxyéthyl)urée : Le groupe méthoxyéthyle peut influencer la solubilité et la réactivité du composé.
Ces composés similaires mettent en évidence les caractéristiques structurelles uniques et la réactivité de la 1-Allyl-3-(4-bromophényl)urée, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C10H11BrN2O |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H11BrN2O/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,14) |
Clé InChI |
VWSYZRALJDAYLL-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)NC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt](/img/structure/B11939830.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B11939831.png)



![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)





![4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole](/img/structure/B11939893.png)


